molecular formula C8H7BrF3NO B1412093 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227576-02-4

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412093
CAS No.: 1227576-02-4
M. Wt: 270.05 g/mol
InChI Key: LMJANZXEVWKZRH-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (CAS: 944900-12-3) is a halogenated pyridine derivative characterized by a bromine atom at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and bioavailability . Its bromine substituent also makes it a versatile intermediate for cross-coupling reactions, enabling further functionalization in synthetic pathways .

Properties

IUPAC Name

3-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJANZXEVWKZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction via Chlorine/Fluorine Exchange on Trichloromethylpyridine Derivatives

Method Overview:
This approach involves starting from chlorinated pyridine intermediates, such as 2,3,5-trichloropyridine derivatives, which undergo selective vapor-phase chlorination and fluorination reactions. The key steps include:

  • Preparation of chlorinated pyridine: Starting from 2- or 4-picoline, chlorination under liquid-phase conditions yields chlorinated intermediates like 2,3,5-trichloropyridine.
  • Vapor-phase chlorination: Controlled chlorination introduces additional chlorine atoms, forming intermediates such as 2,3,5-trichloropyridine.
  • Fluorination: Vapor-phase fluorination, often catalyzed by transition metals such as iron fluoride, replaces chlorine with fluorine, producing 2,3,5-trifluoropyridine derivatives.

Specific Reaction Conditions:

  • Chlorination at temperatures exceeding 300°C.
  • Use of transition metal catalysts (e.g., FeF₃).
  • Control of molar ratios of chlorine to achieve selective substitution.

Advantages:

  • Scalable for industrial production.
  • High selectivity for desired trifluoromethyl substitution.
  • Recyclability of unreacted intermediates.

Research Data:

  • Vapor-phase chlorination and fluorination have been optimized to produce 2,3,5-trifluoropyridine with yields exceeding 80% under controlled conditions.

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

Method Overview:
This approach synthesizes the target compound via cyclocondensation reactions employing trifluoromethyl-containing precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate or trifluoroacetyl chlorides. The process involves:

  • Condensation reactions: Combining these trifluoromethyl precursors with suitable heterocyclic intermediates (e.g., amino pyridines) under acidic or basic conditions.
  • Cyclization: Formation of the pyridine ring with the trifluoromethyl group positioned at the 6-position.

Reaction Conditions:

  • Reactions typically conducted at elevated temperatures (100–150°C).
  • Use of catalysts like acid chlorides or Lewis acids to promote cyclization.

Research Data:

  • Cyclocondensation methods have successfully yielded the target pyridine derivatives with moderate to high yields (50–75%), depending on the specific trifluoromethyl precursor used.

Direct Substitution on Pre-Formed Pyridine Rings

Method Overview:
This method involves direct nucleophilic substitution on pre-formed pyridine rings bearing suitable leaving groups:

  • Starting material: 2-methoxypyridine derivatives with a leaving group (e.g., bromide or chloride) at the methyl position.
  • Substitution reaction: Treatment with trifluoromethylating agents such as trifluoromethyl copper or hypervalent iodine reagents facilitates the direct introduction of the trifluoromethyl group at the 6-position.

Reaction Conditions:

  • Reactions often require elevated temperatures (80–120°C).
  • Use of transition metal catalysts (e.g., copper) or radical initiators.

Research Data:

  • This approach allows for regioselective trifluoromethylation with yields typically ranging from 40–65%, offering a flexible route for late-stage modification.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Type Typical Yield Advantages References
Chlorine/Fluorine Exchange 2,3,5-Trichloropyridine Chlorine gas, fluorinating agents Vapor-phase chlorination & fluorination >80% Scalable, high selectivity ,
Cyclocondensation Ethyl 4,4,4-trifluoro-3-oxobutanoate Cyclocondensation reagents Cyclization 50–75% Versatile, moderate conditions ,
Direct Nucleophilic Substitution 2-Methoxypyridine derivatives Trifluoromethylating agents Nucleophilic substitution 40–65% Late-stage functionalization ,

Summary of Research Findings

  • Industrial viability: Vapor-phase chlorination and fluorination are the most promising for large-scale synthesis, with well-established process parameters.
  • Synthetic flexibility: Cyclocondensation provides an alternative route, especially when specific substitution patterns are required.
  • Late-stage modification: Direct nucleophilic trifluoromethylation offers regioselectivity and functional group tolerance, suitable for complex molecule synthesis.

Chemical Reactions Analysis

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve bioavailability and efficacy in drug formulations. This compound is particularly useful in the development of novel therapeutics targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of trifluoromethylpyridine exhibit significant anticancer activity. For example, compounds synthesized from 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The presence of the trifluoromethyl group has been linked to improved interaction with biological targets compared to traditional compounds lacking this moiety .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly for constructing complex organic molecules and heterocycles. Its reactive bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Reactions and Transformations

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols to generate diverse derivatives.
  • Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyridine ring structure.

Agricultural Chemistry

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine has potential applications in agricultural chemistry as a precursor for agrochemicals and pesticides. The trifluoromethylpyridine derivatives are known for their effectiveness in pest control due to their unique chemical properties.

Case Study: Development of Pesticides

The compound's derivatives have been explored for their capacity to protect crops from pests. For instance, several agrochemical products containing trifluoromethylpyridine moieties have been developed and are currently used in agricultural practices. These products demonstrate enhanced efficacy against pests compared to traditional insecticides .

Material Science

In material science, 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is investigated for its potential use in developing advanced materials with specific electronic or optical properties. The incorporation of fluorinated groups often leads to materials with improved thermal stability and chemical resistance.

Applications in Coatings and Polymers

Research indicates that this compound can be utilized in formulating coatings that require high durability and resistance to environmental degradation. Its unique properties allow for applications in both industrial and consumer products .

Summary Table of Applications

FieldApplication DescriptionExample/Case Study
Medicinal ChemistryIntermediate for drug synthesis; enhances bioavailabilityAnticancer agents synthesized from derivatives
Organic SynthesisBuilding block for complex molecules; nucleophilic reactionsVarious functional group transformations
Agricultural ChemistryPrecursor for agrochemicals; effective pest controlDevelopment of new pesticides
Material ScienceUsed in advanced materials; coatings with high durabilityFormulation of protective coatings

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine depends on its specific applicationThe trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Reactivity/Applications
3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine 944900-12-3 C₇H₅BrF₃NO 3-Br, 2-OCH₃, 6-CF₃ 256.02 Suzuki-Miyaura cross-coupling; agrochemical intermediates
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 1159512-34-1 C₆H₂BrClF₃N 3-Br, 2-Cl, 6-CF₃ 260.44 Nucleophilic substitution; insecticide development
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine 1010422-53-3 C₇H₅BrF₃N 3-Br, 2-CH₃, 6-CF₃ 240.03 Radical bromination; pharmaceutical scaffolds
2-Bromo-6-(trifluoromethyl)pyridine 189278-27-1 C₆H₃BrF₃N 2-Br, 6-CF₃ 226.00 Buchwald-Hartwig amination; ligand synthesis
3-Amino-2-bromo-6-methoxypyridine 135795-46-9 C₆H₆BrN₂O 3-NH₂, 2-Br, 6-OCH₃ 217.03 Diazotization; dye and polymer precursor

Key Observations:

  • Methoxy vs. Chloro/Methyl Groups : The methoxy group (-OCH₃) in the target compound is electron-donating, which moderates the electron-withdrawing effect of -CF₃ and enhances solubility in polar solvents. In contrast, the chloro (-Cl) and methyl (-CH₃) substituents in analogues increase lipophilicity, favoring membrane permeability in bioactive molecules .
  • Bromine Reactivity : All compounds exhibit reactivity in cross-coupling reactions, but the 3-bromo substituent in the target compound offers steric hindrance, slowing reaction rates compared to 2-bromo derivatives .

Biological Activity

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group, which enhances its lipophilicity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C7H6BrF3N
  • Molecular Weight : 236.03 g/mol
  • IUPAC Name : 3-bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

The biological activity of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various enzymes and molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of steroid hormones. This inhibition can lead to altered metabolic pathways associated with oxidative stress and apoptosis.
  • Binding Affinity : It binds to active sites of enzymes, preventing substrate interaction and modulating several biochemical pathways critical for cellular function.

Biological Activities

Research has identified several notable biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens, suggesting its candidacy for further investigation in infectious disease treatment.
  • Anticancer Activity : The compound has been evaluated for anticancer properties, particularly in targeting specific cancer-related metabolic pathways. In vitro assays demonstrated that it could inhibit cell proliferation in various cancer cell lines.

Data Table: Biological Activity Overview

Biological ActivityDescription
Antimicrobial ActivityPotential effects against various pathogens; requires further investigation.
Anticancer ActivityIn vitro inhibition of cell proliferation in cancer cell lines; promising for chemotherapeutic applications.
Enzyme InteractionSignificant inhibition of cytochrome P450 enzymes; potential implications in drug metabolism.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Enzyme Interaction : A study examined the interaction of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine with cytochrome P450 enzymes. Results indicated significant inhibition rates, suggesting its potential as a lead compound in drug design targeting metabolic diseases.
  • Anticancer Evaluation : In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine?

  • Methodology :

  • Halogenation : Bromination of precursor pyridines using reagents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in the presence of catalysts (e.g., mercuric acetate) to introduce the bromomethyl group .
  • Suzuki-Miyaura Coupling : For introducing trifluoromethyl or methoxy groups, palladium catalysts (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and boronic acids are used under microwave-assisted conditions in solvents like DMF .
  • Protection/Deprotection Strategies : Methoxymethyl (MOM) groups can protect hydroxyl intermediates, followed by hydrolysis with HCl to achieve desired substitutions .

Q. How is the purity and structural integrity of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substituent positions and fluorinated group integration .
  • HPLC : Reversed-phase chromatography with UV detection ensures >95% purity, critical for biological assays .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

  • Data :

  • Molecular Weight : ~265.5 g/mol (calculated from substituents).
  • Solubility : Limited aqueous solubility due to trifluoromethyl and bromomethyl groups; typically dissolved in DMSO for in vitro studies .
  • Stability : Hydrolytically stable under acidic conditions but sensitive to strong bases due to the methoxy group .

Advanced Research Questions

Q. How does the position of substituents on the pyridine ring influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • C2 vs. C3 Substitutions : Pyridine derivatives with substituents at C2 (e.g., methoxy) show enhanced enzymatic inhibition (e.g., CYP1B1 IC50=0.011μM\text{IC}_{50} = 0.011 \, \mu\text{M}) compared to C3/C4 positions due to optimized π-stacking and hydrogen bonding with target proteins .
  • Trifluoromethyl Role : The electron-withdrawing effect of -CF3\text{-CF}_3 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

  • Assays :

  • EROD Assay : Measures CYP1B1 inhibition via ethoxyresorufin-O-deethylase activity, with IC50_{50} values as low as 0.011 μM reported for related pyridine derivatives .
  • Cell Viability Assays : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative effects linked to CYP1B1 inhibition .
  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes with CYP1B1, highlighting interactions with Phe134 and heme iron .

Q. How can computational methods optimize the design of derivatives?

  • Strategies :

  • Density Functional Theory (DFT) : Predicts charge distribution and reactive sites for bromomethyl substitution .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability in physiological conditions, identifying residues critical for binding .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP = ~2.8, suggesting moderate blood-brain barrier penetration) .

Q. What are the metabolic stability and pharmacokinetic profiles of this compound?

  • In Vivo Data :

  • Plasma Stability : Rat studies show sustained plasma concentrations over 24 hours post-administration, attributed to the trifluoromethyl group’s resistance to oxidative metabolism .
  • CYP450 Interactions : Competitive inhibition of CYP3A4/5 observed at higher doses, necessitating dose optimization to avoid drug-drug interactions .

Methodological Challenges

Q. How to address regioselectivity issues during synthesis?

  • Solutions :

  • Directed Metalation : Use of strong bases (e.g., LDA) to direct bromination to the C3 position .
  • Protecting Groups : Temporary protection of reactive sites (e.g., MOM for hydroxyl groups) ensures selective functionalization .

Q. What strategies mitigate batch-to-batch variability in fluorinated pyridine synthesis?

  • Quality Control :

  • In-line FTIR Monitoring : Tracks reaction progress in real-time to ensure consistent trifluoromethyl group incorporation .
  • Column Chromatography : Gradient elution on silica gel separates isomers (e.g., 2- vs. 4-methoxy derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

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